

Spectroscopic Properties of Xanthamide 8: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xanthamide 8

Cat. No.: B1611937

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For: Researchers, scientists, and drug development professionals.

Abstract

Xanthamide 8, chemically known as 1-[2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)-benzoyl]-piperidine-4-carboxylic acid, is a fluorescent dye. This technical guide provides an overview of its spectroscopic properties. Due to the limited availability of detailed public data, this document summarizes the information available from commercial suppliers and provides a general framework for the spectroscopic characterization of such compounds.

Introduction

Xanthamide 8 is a complex organic molecule with the molecular formula $C_{27}H_{23}NO_6$ and a molecular weight of 457.47 g/mol. Its structure, featuring a xanthene core, suggests inherent fluorescent properties, making it of interest as a molecular probe. The identity of commercially available **Xanthamide 8** is typically confirmed by 1H -NMR spectroscopy and its purity is assessed by High-Performance Liquid Chromatography (HPLC), often reported to be $\geq 95\%$.

Spectroscopic Data

Detailed, publicly accessible spectroscopic data for **Xanthamide 8** is scarce. The following sections outline the expected spectroscopic characteristics based on its chemical structure and information from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum is used to confirm the identity and structural integrity of **Xanthamide 8**.

Table 1: Predicted ¹H-NMR Chemical Shifts for **Xanthamide 8**

Protons	Predicted Chemical Shift (ppm)
Aromatic Protons (Xanthene & Benzoyl)	6.5 - 8.5
Methoxy Protons (-OCH ₃)	~3.9
Piperidine Protons	1.5 - 4.0
Carboxylic Acid Proton (-COOH)	>10 (broad)

¹³C-NMR: The carbon NMR spectrum would provide further confirmation of the carbon skeleton.

Table 2: Predicted ¹³C-NMR Chemical Shifts for **Xanthamide 8**

Carbon Atoms	Predicted Chemical Shift (ppm)
Carbonyl Carbons (C=O)	160 - 180
Aromatic & Olefinic Carbons	100 - 160
Methoxy Carbon (-OCH ₃)	~56
Piperidine Carbons	25 - 50
Carboxylic Acid Carbon (-COOH)	>170

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in **Xanthamide 8**.

Table 3: Expected Infrared Absorption Bands for **Xanthamide 8**

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H stretch (Carboxylic Acid)	3300 - 2500 (broad)
C-H stretch (Aromatic)	3100 - 3000
C-H stretch (Aliphatic)	3000 - 2850
C=O stretch (Ketone, Amide, Carboxylic Acid)	1760 - 1650
C=C stretch (Aromatic)	1600 - 1450
C-O stretch (Ether, Carboxylic Acid)	1300 - 1000

UV-Visible (UV-Vis) Spectroscopy

The extended π -system of the xanthene core is expected to give rise to strong absorptions in the UV-Visible region.

Table 4: Expected UV-Visible Absorption for **Xanthamide 8**

Transition	Expected λ_{max} (nm)
$\pi \rightarrow \pi^*$	250 - 450

The exact absorption maximum would be dependent on the solvent used. As a fluorescent dye, it would also exhibit emission at a longer wavelength when excited at its absorption maximum.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of **Xanthamide 8**. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Table 5: Expected Mass Spectrometry Data for **Xanthamide 8**

Ion	Expected m/z
[M+H] ⁺	458.15
[M+Na] ⁺	480.13
[M-H] ⁻	456.14

Experimental Protocols

Detailed, published experimental protocols for the spectroscopic analysis of **Xanthamide 8** are not available. However, standard methodologies for obtaining the spectroscopic data are described below.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of **Xanthamide 8**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Xanthamide 8** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

- **Sample Preparation (ATR):** Place a small amount of solid **Xanthamide 8** directly on the ATR crystal.
- **Sample Preparation (KBr Pellet):** Mix a small amount of **Xanthamide 8** with dry KBr powder and press into a thin pellet.
- **Data Acquisition:** Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

- Data Processing: Identify and label the major absorption peaks.

UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a stock solution of **Xanthamide 8** in a UV-grade solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
- Data Acquisition: Record the UV-Vis spectrum, typically from 200-800 nm, using the pure solvent as a blank.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}).

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **Xanthamide 8** in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.
- Data Acquisition: Infuse the sample into the mass spectrometer (e.g., using electrospray ionization - ESI) and acquire the mass spectrum in both positive and negative ion modes.
- Data Analysis: Identify the molecular ion peaks and any significant fragment ions.

Signaling Pathways and Logical Relationships

There is no publicly available information on the biological activity or signaling pathways associated with **Xanthamide 8**. Therefore, no signaling pathway diagrams can be provided at this time.

Conclusion

This technical guide has summarized the expected spectroscopic properties of **Xanthamide 8** based on its chemical structure. While detailed experimental data is not readily available in the public domain, the provided information and general experimental protocols offer a framework for researchers working with this compound. Further empirical studies are necessary to fully characterize its spectroscopic profile.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com